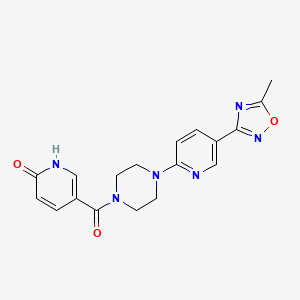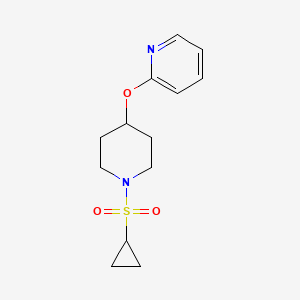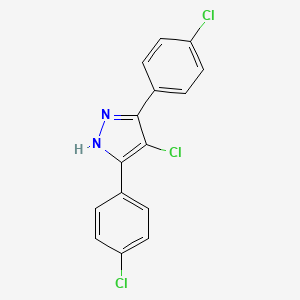
3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide” is a chemical compound with the molecular formula C14H17ClN2OS . It has been reported to exhibit an inhibitory effect on bacterial DNA helicases, nucleases, or helicase-nuclease enzyme complexes . It has also been identified as a potent inhibitor of JNK2 and JNK3 kinases .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques. X-ray crystallography revealed a unique binding mode, with the 3-cyano substituent forming an H-bond acceptor interaction with the hinge region of the ATP-binding site .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 296.816 Da and a monoisotopic mass of 296.075012 Da .
Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis: The compound is involved in the synthesis of various heterocyclic compounds. Michał Nowacki and K. Wojciechowski (2017) described the formation of [1]Benzothieno[2,3-b]quinolines using similar compounds in a transition-metal-free annulation process (Nowacki & Wojciechowski, 2017).
- Heterocyclic Synthesis: R. Mohareb et al. (2004) explored the synthesis of various heterocyclic derivatives like pyrazole and pyrimidine using related compounds (Mohareb et al., 2004).
Potential Biological Activities
- Antitumor Activity: J. Sławiński (2004) synthesized derivatives of similar compounds and assessed their antitumor activity, finding significant activity against various human tumor cell lines (Sławiński, 2004).
- Antimicrobial Effects: G. Naganagowda and A. Petsom (2011) reported the synthesis of quinazolinones derivatives of related compounds and evaluated their antibacterial and antifungal activities (Naganagowda & Petsom, 2011).
Advanced Material Synthesis
- Colorimetric Sensing: E. A. Younes et al. (2020) synthesized benzamide derivatives for colorimetric sensing of fluoride anions, demonstrating a significant color transition in the presence of fluoride (Younes et al., 2020).
Pharmaceutical Research
- Cancer Research: Ö. Yılmaz et al. (2015) synthesized indapamide derivatives, related to the given compound, showing proapoptotic activity and potential as anticancer agents (Yılmaz et al., 2015).
- Neuroleptic Properties: S. Usuda et al. (2004) studied a benzamide derivative with selective antidopaminergic activity, suggesting potential use in neuroleptic treatments (Usuda et al., 2004).
Mechanism of Action
Target of Action
It’s known that many compounds with similar structures have been found to inhibit various enzymes and receptors .
Mode of Action
It’s suggested that the 3-cyano substituent forms an h-bond acceptor interaction with the hinge region of the atp-binding site . This interaction could potentially alter the activity of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to modulate numerous local and circulating cytokines and growth factor expressions .
Pharmacokinetics
The pharmacokinetics of a drug can be influenced by various factors, including its chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
It’s suggested that the compound could potentially alter the activity of the target protein, leading to changes in cellular processes .
Future Directions
The high binding energy for this compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . The therapeutic importance of synthetic thiophene, a structural component of this compound, has been highlighted in recent research, suggesting potential future directions for the development of novel drugs .
Properties
IUPAC Name |
3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-11-5-3-4-10(8-11)15(20)19-16-13(9-18)12-6-1-2-7-14(12)21-16/h3-5,8H,1-2,6-7H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARNPCPENDKBBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2407292.png)

![ethyl 5-{[5-acetyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2407294.png)
![Cyclohex-3-en-1-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2407296.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2407300.png)
![7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407302.png)

![tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2407308.png)

![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2407311.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2407313.png)
![N-allyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2407315.png)
